molecular formula C9H9N3O2 B8245560 (5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol

(5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol

Cat. No. B8245560
M. Wt: 191.19 g/mol
InChI Key: KWLAZEIDKTZKBR-UHFFFAOYSA-N
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Patent
US08513287B2

Procedure details

To a suspension of ethyl 5-(2-aminopyridin-3-yl)isoxazol-3-carboxylate (381 mg, 1.63 mmol) in tetrahydrofuran (3.8 mL) and ethanol (3.8 mL) was added sodium borohydride (201 mg, 4.89 mmol) at 0° C. under a nitrogen atmosphere, which was stirred at 0° C. for one hour and at 20° C. for 21 hours. Under an ice water bath cooling, to the reaction mixture was added 2N hydrochloric acid (2.46 mL, 4.89 mmol) dropwise, which was stirred at 0° C. for 10 minutes and at room temperature for 30 minutes. Under the ice water bath cooling, after an aqueous solution of 5% sodium bicarbonate was added dropwise to adjust basic, the solution was extracted with ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated under a reduced pressure. The residue was suspended in tetrahydrofuran (1.4 mL), to the reaction mixture was added sodium borohydride (67 mg, 1.63 mmol) at 0° C., which was washed thereto down with methanol (1.4 mL). After stirring at room temperature for one hour, the solution was stirred at 60° C. for five hours. Under an ice water bath cooling, to the reaction mixture was added 1N hydrochloric acid (1.63 mL, 1.63 mmol) dropwise, which was stirred at 0° C. for 10 minutes and at room temperature for 30 minutes. Under the ice water bath cooling, after adding 1N aqueous sodium hydroxide dropwise to adjust basic, the solution was extracted with ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated under a reduced pressure to obtain the title compound (258 mg) as a pale yellow solid.
Name
ethyl 5-(2-aminopyridin-3-yl)isoxazol-3-carboxylate
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step Two
Quantity
2.46 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
67 mg
Type
reactant
Reaction Step Six
Quantity
1.63 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]2[O:12][N:11]=[C:10]([C:13](OCC)=[O:14])[CH:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[BH4-].[Na+].Cl.C(=O)(O)[O-].[Na+].[OH-].[Na+]>O1CCCC1.C(O)C>[NH2:1][C:2]1[C:7]([C:8]2[O:12][N:11]=[C:10]([CH2:13][OH:14])[CH:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
ethyl 5-(2-aminopyridin-3-yl)isoxazol-3-carboxylate
Quantity
381 mg
Type
reactant
Smiles
NC1=NC=CC=C1C1=CC(=NO1)C(=O)OCC
Name
Quantity
3.8 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
201 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
2.46 mL
Type
reactant
Smiles
Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
67 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Seven
Name
Quantity
1.63 mL
Type
reactant
Smiles
Cl
Step Eight
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
which was stirred at 0° C. for one hour and at 20° C. for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under an ice water bath cooling, to the reaction mixture
STIRRING
Type
STIRRING
Details
which was stirred at 0° C. for 10 minutes and at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
WASH
Type
WASH
Details
which was washed
STIRRING
Type
STIRRING
Details
After stirring at room temperature for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution was stirred at 60° C. for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Under an ice water bath cooling, to the reaction mixture
STIRRING
Type
STIRRING
Details
which was stirred at 0° C. for 10 minutes and at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
NC1=NC=CC=C1C1=CC(=NO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 258 mg
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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